1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI)
CAS No.: 59653-66-6
Cat. No.: VC3787857
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 59653-66-6 | 
|---|---|
| Molecular Formula | C11H15N3 | 
| Molecular Weight | 189.26 g/mol | 
| IUPAC Name | 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine | 
| Standard InChI | InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14) | 
| Standard InChI Key | JDPVJORLNSVLOK-UHFFFAOYSA-N | 
| SMILES | CC(C)C(C1=NC2=CC=CC=C2N1)N | 
| Canonical SMILES | CC(C)C(C1=NC2=CC=CC=C2N1)N | 
Introduction
1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) is primarily identified by its CAS registry number 59653-66-6, though it is also sometimes referenced under CAS number 60603-59-0 . The compound's IUPAC name is 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine, which more clearly describes its chemical structure . The compound contains a chiral center with an (S) stereochemical configuration as indicated in its name.
Several synonyms exist for this compound, including:
- 
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine
 - 
1-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PROPYLAMINE
 
Structural Identifiers
The compound can be described using various chemoinformatic identifiers, as shown in the table below:
| Structural Identifier | Value | 
|---|---|
| InChI | InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14) | 
| InChIKey | JDPVJORLNSVLOK-UHFFFAOYSA-N | 
| SMILES | CC(C)C(C1=NC2=CC=CC=C2N1)N | 
Physical and Chemical Properties
The compound 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) possesses specific physical and chemical properties that define its behavior and potential applications. These properties are summarized in the following table:
Structural Features
The compound is characterized by several key structural elements:
- 
A benzimidazole core consisting of a benzene ring fused to an imidazole ring
 - 
An amine group (-NH2) attached to a carbon atom that is also connected to the benzimidazole core at the 2-position
 - 
An isopropyl (1-methylethyl) group attached to the alpha carbon that bears the amine group
 - 
A specific (S) stereochemical configuration at the chiral carbon center
 
The unique structural arrangement of these functional groups contributes to the compound's chemical reactivity and potential biological activity.
This information indicates that the compound is manufactured to research-grade standards and is accessible for scientific investigations.
Structural Relationships with Related Compounds
Comparison with Similar Benzimidazole Derivatives
The structural architecture of 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) can be better understood by comparing it to related benzimidazole derivatives. One such example is (1H-benzo[d]imidazol-2-yl)methanamine, which shares the benzimidazole core but lacks the isopropyl substituent.
These structural relationships are significant because they provide insights into how subtle changes in functional groups can affect properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume